molecular formula C11H15NO B1280788 cis-3-(Benzyloxy)cyclobutanamine CAS No. 92146-77-5

cis-3-(Benzyloxy)cyclobutanamine

Cat. No. B1280788
CAS RN: 92146-77-5
M. Wt: 177.24 g/mol
InChI Key: GYSQDBGCDZWPMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Cis-3-(Benzyloxy)cyclobutanamine” is a chemical compound with the CAS Number: 206660-72-2 . It has a molecular weight of 177.25 and its IUPAC name is 3-(benzyloxy)cyclobutanamine .


Molecular Structure Analysis

The InChI code for “cis-3-(Benzyloxy)cyclobutanamine” is 1S/C11H15NO/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2/t10-,11+ . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Material Science Applications

The application of cis-3-(Benzyloxy)cyclobutanamine and related compounds primarily lies in synthesis and material science. It serves as a building block for preparing biologically active compounds and materials containing the cyclobutane ring system, which is significant due to its unique chemical properties. For example, Yamashita, Nishikawa, and Kawamoto (2019) explored the synthesis of a deuterium-labeled derivative using continuous photo flow chemistry, highlighting its potential in producing compounds for mass spectrometry analyses in pharmacokinetic studies (Yamashita, Nishikawa, & Kawamoto, 2019).

Cyclobutanol Derivatives in Chemical Studies

Chemical studies involving cyclobutanol derivatives, which are closely related to cis-3-(Benzyloxy)cyclobutanamine, reveal insights into the stereochemical nature and reactivity of these compounds. For instance, research by Deraet et al. (2020) on the stereoselective reduction of 3-substituted cyclobutanones offers an understanding of the factors influencing stereoselectivity in cyclobutanol compounds, which could have implications for the development and synthesis of similar molecules (Deraet et al., 2020).

Conformation and Reactivity in Related Compounds

Research into compounds structurally similar to cis-3-(Benzyloxy)cyclobutanamine sheds light on their conformation and reactivity. Studies like those by Nakabayashi, Ohashi, and Takamuku (1994) on the photochemical reactions of methyl trans-3-arylpropenoates provide valuable information about the behavior of cyclobutane derivatives under certain conditions, which could be extrapolated to understand similar compounds (Nakabayashi, Ohashi, & Takamuku, 1994).

Applications in Drug Synthesis and Pharmacology

While not directly about cis-3-(Benzyloxy)cyclobutanamine, research on compounds with similar structures can inform its potential applications in drug synthesis and pharmacology. Studies such as those conducted by Mevellec and Huet (1995), which explored the preparation of novel cyclopropane carbocyclic nucleosides, demonstrate how cyclobutane derivatives can be important in the synthesis of nucleoside analogues and potentially in the development of new medications (Mevellec & Huet, 1995).

Safety And Hazards

The safety information for “cis-3-(Benzyloxy)cyclobutanamine” includes several hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 , which provide guidance on how to handle the compound safely.

properties

IUPAC Name

3-phenylmethoxycyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSQDBGCDZWPMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-3-(Benzyloxy)cyclobutanamine

Synthesis routes and methods

Procedure details

HCl (5-6 N in IPA, 3 mL) was added to a solution of tert-butyl 3-(benzyloxy)cyclobutylcarbamate (1.07 g, 3.86 mmol) in THF (10 mL). The mixture was stirred at 50° C. for 3 h, then cooled to RT. The solvent was removed in vacuo and EtOAc (10 mL) was added. The resulting suspension was cooled to 0° C. for 1 h, then the solid was collected by filtration to give the amine as a white solid (601 mg, 73%).
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
73%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.